Pterocarpine

Descripción general

Descripción

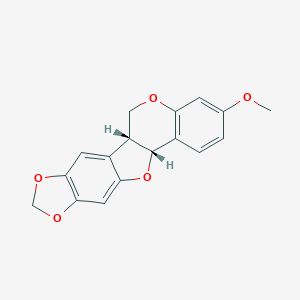

Pterocarpine is a naturally occurring pterocarpan, a type of isoflavonoid, found in various species of the Fabaceae family, including Baphia nitida, Ononis viscosa, Pterocarpus spp., Sophora angustifolia, and Swartzia madagascariensis . Pterocarpines are known for their significant biological activities, particularly their antifungal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pterocarpine can be synthesized through various chemical routes. One common method involves the cyclization of isoflavones. For instance, the synthesis of pterocarpin from medicarpin involves the use of pterocarpin synthase, an enzyme that catalyzes the conversion of medicarpin to pterocarpin .

Industrial Production Methods: Industrial production of pterocarpin typically involves the extraction from natural sources. Plants like Baphia nitida and Pterocarpus spp. are harvested, and pterocarpin is extracted using solvents such as ethanol. The extract is then purified through column chromatography to isolate pterocarpin .

Análisis De Reacciones Químicas

Types of Reactions: Pterocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, pterocarpin can be oxidized to form vestitone in the presence of NADP+ and water, catalyzed by pterocarpin synthase .

Common Reagents and Conditions:

Oxidation: NADP+, water, and pterocarpin synthase.

Reduction: Hydrogen gas and a suitable catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Vestitone.

Reduction: Reduced forms of pterocarpin.

Substitution: Various substituted pterocarpin derivatives.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

- Mechanism : Pterocarpine has been shown to enhance glucose uptake and improve insulin sensitivity in cellular models. Studies indicate that it can reduce oxidative stress in HepG2 cells, a liver cell line relevant for diabetes research .

- Case Study : In a study involving alloxan-induced diabetic rats, aqueous extracts of Pterocarpus marsupium demonstrated significant hypoglycemic effects, comparable to standard antidiabetic medications .

Anti-inflammatory Effects

- Mechanism : this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response .

- Case Study : A study reported that extracts from Pterocarpus marsupium significantly decreased prostaglandin E2 production in inflammatory models, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

- Mechanism : The compound has demonstrated efficacy against a range of pathogens due to its ability to disrupt microbial cell membranes and inhibit bacterial growth.

- Case Study : Research on Pterocarpus tinctorius showed potent antibacterial activity against Escherichia coli and Salmonella typhi, supporting its traditional use in treating infections .

Phytochemical Composition

The therapeutic effects of this compound are attributed to its rich phytochemical profile, which includes:

- Flavonoids : Contribute to antioxidant activity and anti-inflammatory effects.

- Tannins : Known for their antimicrobial properties.

- Terpenoids : Exhibit various biological activities including anti-inflammatory and analgesic effects.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other common treatments:

Conclusion and Future Directions

This compound shows promising potential across various therapeutic areas, particularly in managing diabetes, inflammation, and infections. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its applications in clinical settings.

Future studies should focus on:

- Conducting clinical trials to validate the efficacy of this compound in human subjects.

- Exploring combination therapies with other antidiabetic or anti-inflammatory agents.

- Investigating the safety profile and potential side effects associated with long-term use.

Mecanismo De Acción

Pterocarpine exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungi, leading to cell death. The lipophilic nature of pterocarpin enhances its ability to penetrate fungal cell membranes . Additionally, pterocarpin can induce apoptosis in cancer cells by activating specific molecular pathways that lead to programmed cell death .

Comparación Con Compuestos Similares

Medicarpin: Another pterocarpan with similar antifungal and anticancer properties.

Homopterocarpin: Known for its ability to induce apoptosis in cancer cells.

Vesticarpan: Exhibits significant antifungal activity.

Uniqueness of Pterocarpine: this compound stands out due to its high antifungal activity and its potential as an anticancer agent. Its unique tetracyclic structure, consisting of benzofuran-benzopyran rings, contributes to its distinct biological activities .

Actividad Biológica

Pterocarpine, a compound derived from various species of the Pterocarpus genus, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is a phytoalexin found in several plants, particularly in the Pterocarpus species. This compound is recognized for its potential therapeutic effects, which are attributed to its ability to interact with various biological systems. The following sections detail the specific biological activities associated with this compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens.

Research Findings:

- A study on Pterocarpus angolensis demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida krusei. The crude extracts showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 mg/mL for bacterial strains and effective antifungal activity against Candida species .

- Another study highlighted the antibacterial activity of Pterocarpus santalinus, where extracts inhibited growth in various human pathogens, including resistant strains .

Table 1: Antimicrobial Efficacy of this compound Extracts

| Pathogen | Extract Source | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | P. angolensis | 6.25 - 25 |

| Escherichia coli | P. angolensis | 6.25 - 25 |

| Candida krusei | P. angolensis | 6.25 - 25 |

| Salmonella typhi | P. tinctorius | 6.5 - 25 |

| Pseudomonas aeruginosa | P. santalinus | 6.5 - 25 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies.

Research Findings:

- A comparative study evaluated the anti-inflammatory activity of extracts from Pterocarpus santalinoides, which showed significant reduction in carrageenan-induced paw edema in rats .

- The presence of flavonoids and tannins in these extracts is believed to contribute to their anti-inflammatory properties, highlighting the potential for developing natural anti-inflammatory agents from this compound derivatives .

Antioxidant Activity

This compound has also been shown to possess antioxidant properties.

Research Findings:

- The DPPH radical scavenging assay indicated that extracts from Pterocarpus santalinus exhibited high antioxidant activity, with scavenging rates reaching up to 83% at certain concentrations .

- The antioxidant activity is attributed to high levels of phenolic compounds and flavonoids present in the extracts, which are known for their ability to neutralize free radicals .

Antidiabetic Activity

The antidiabetic potential of this compound has been explored in several clinical studies.

Research Findings:

- A flexible dose trial involving Pterocarpus marsupium (also known as Vijayasar) demonstrated significant reductions in fasting and postprandial blood glucose levels among patients with newly diagnosed non-insulin dependent diabetes mellitus (NIDDM). After 12 weeks, control was achieved in approximately 69% of participants .

- The mechanism is thought to involve the modulation of glucose metabolism and enhancement of insulin sensitivity due to the presence of bioactive compounds within the plant extracts .

Case Studies

Several case studies have highlighted the practical applications and efficacy of this compound:

- Case Study on Antimicrobial Properties :

- Clinical Trial on Antidiabetic Effects :

Propiedades

IUPAC Name |

(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6,12,17H,7-8H2,1H3/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZYAUCOYZKLMA-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-97-0 | |

| Record name | Pterocarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTEROCARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ7T2XO0S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.